REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[CH2:6]1[O:14][C:13]2[CH:12]=[CH:11][C:10]([C:15](=[O:17])[CH3:16])=[CH:9][C:8]=2[O:7]1>O>[CH2:6]1[O:14][C:13]2[CH:12]=[CH:11][C:10]([C:15](=[O:17])[CH2:16][CH:2]([OH:3])[C:1]([OH:5])=[O:4])=[CH:9][C:8]=2[O:7]1
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
65.5 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)C(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then, after cooling
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
the residual water present being simultaneously distilled off
|
Type
|
TEMPERATURE
|
Details
|
After the medium has been cooled
|
Type
|
ADDITION
|
Details
|
there are introduced 200 cm3 of chloroform and 400 cm3 of water containing 12 g of sodium carbonate
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C(CC(C(=O)O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |